molecular formula C16H28ClNO B13766686 Adamantane, 1-(2-morpholinoethyl)-, hydrochloride CAS No. 52582-78-2

Adamantane, 1-(2-morpholinoethyl)-, hydrochloride

Cat. No.: B13766686
CAS No.: 52582-78-2
M. Wt: 285.9 g/mol
InChI Key: VLRAHRUEAVCNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adamantane, 1-(2-morpholinoethyl)-, hydrochloride is a chemical compound with the molecular formula C16-H27-N-O.Cl-H and a molecular weight of 285.90 It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure, and contains a morpholinoethyl group

Preparation Methods

The synthesis of Adamantane, 1-(2-morpholinoethyl)-, hydrochloride typically involves the N-alkylation of adamantane derivatives with 2-chloroethylmorpholine hydrochloride. The reaction conditions often include the use of a base such as sodium hydride to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Adamantane, 1-(2-morpholinoethyl)-, hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Adamantane, 1-(2-morpholinoethyl)-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Adamantane, 1-(2-morpholinoethyl)-, hydrochloride involves its interaction with molecular targets through its morpholinoethyl group. This interaction can affect various biochemical pathways, depending on the specific application. The exact molecular targets and pathways involved are still under investigation and may vary based on the context of its use .

Comparison with Similar Compounds

Adamantane, 1-(2-morpholinoethyl)-, hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the adamantane core with the morpholinoethyl group, which imparts specific chemical and biological properties.

Properties

52582-78-2

Molecular Formula

C16H28ClNO

Molecular Weight

285.9 g/mol

IUPAC Name

4-[2-(1-adamantyl)ethyl]morpholine;hydrochloride

InChI

InChI=1S/C16H27NO.ClH/c1(2-17-3-5-18-6-4-17)16-10-13-7-14(11-16)9-15(8-13)12-16;/h13-15H,1-12H2;1H

InChI Key

VLRAHRUEAVCNNS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC23CC4CC(C2)CC(C4)C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.